![molecular formula C23H24N6O3S B4855121 7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4855121.png)
7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C23H24N6O3S. . It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, the introduction of the benzyl and methyl groups, and the attachment of the piperazine ring with the thienylcarbonyl group. Common synthetic routes may involve:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Benzyl and Methyl Groups: Alkylation reactions using benzyl halides and methyl iodide in the presence of a base.
Attachment of Piperazine Ring: Nucleophilic substitution reactions to introduce the piperazine ring.
Thienylcarbonyl Group Addition: Acylation reactions using thienylcarbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-BENZYL-1,3-DIMETHYL-8-(4-ETHYLANILINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-BENZYL-1,3-DIMETHYL-8-(ETHYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-BENZYL-1,3-DIMETHYL-8-(BENZYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific structural features, such as the thienylcarbonyl group attached to the piperazine ring, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[4-(thiophene-2-carbonyl)piperazin-1-yl]purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-25-19-18(21(31)26(2)23(25)32)29(15-16-7-4-3-5-8-16)22(24-19)28-12-10-27(11-13-28)20(30)17-9-6-14-33-17/h3-9,14H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOIRQAHIFKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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